2-Hepten-4-ol

Lipophilicity Physicochemical Properties Drug Design

2-Hepten-4-ol (CAS 4798-59-8) is an unsaturated secondary allylic alcohol with the molecular formula C7H14O and a molecular weight of 114.19 g/mol. It is a colorless to pale yellow liquid with a characteristic odor , primarily utilized as a chemical intermediate in organic synthesis and as a building block in the flavor and fragrance industry.

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
CAS No. 4798-59-8
Cat. No. B1599255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hepten-4-ol
CAS4798-59-8
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCCCC(C=CC)O
InChIInChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3,5,7-8H,4,6H2,1-2H3/b5-3+
InChIKeyDODCYMXUZOEOQF-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hepten-4-ol (CAS 4798-59-8) for Research and Industrial Sourcing


2-Hepten-4-ol (CAS 4798-59-8) is an unsaturated secondary allylic alcohol with the molecular formula C7H14O and a molecular weight of 114.19 g/mol [1]. It is a colorless to pale yellow liquid with a characteristic odor , primarily utilized as a chemical intermediate in organic synthesis and as a building block in the flavor and fragrance industry [2]. The compound features a double bond between the second and third carbons and a hydroxyl group on the fourth carbon, which gives it distinct reactivity and physicochemical properties compared to its saturated or primary alcohol analogs .

The Case for Sourcing Specific 2-Hepten-4-ol Isomers


Substituting 2-Hepten-4-ol with a generic 'C7 allylic alcohol' or a closely related analog like (E)-2-hexen-1-ol or 1-octen-3-ol is not a scientifically sound practice. The specific position of the hydroxyl group and the geometry of the double bond (E/Z) dictate the molecule's physicochemical properties, such as its lipophilicity (LogP), boiling point, and reactivity. For example, the (2E) isomer has a distinct XLogP3-AA value of 1.7 [1], and the compound is often supplied as a (E)+(Z) mixture with a purity of 98% . These subtle structural differences can lead to significant variations in chromatographic retention, spectral data, and performance in specific chemical reactions or biological assays, making precise sourcing a critical factor for research reproducibility and industrial application development .

Quantified Differentiation of 2-Hepten-4-ol (CAS 4798-59-8) from In-Class Analogs


Defined Lipophilicity Differentiates 2-Hepten-4-ol from Related Allylic Alcohols

2-Hepten-4-ol has a computed XLogP3-AA value of 1.7 [1], indicating moderate lipophilicity. This value differentiates it from shorter chain analogs like (E)-2-hexen-1-ol, which is less lipophilic due to its shorter carbon chain, and the structural isomer 1-octen-3-ol, which has a higher logP (est. 2.43) due to its longer chain . The quantified LogP value is crucial for predicting its behavior in chromatographic separations and its potential for membrane permeability in biological assays.

Lipophilicity Physicochemical Properties Drug Design

Boiling Point as a Distinguishing Feature for Purification and Handling

The boiling point of 2-Hepten-4-ol is reported as 153°C at 760 mmHg , which is distinct from related compounds. For instance, the shorter-chain analog (E)-2-hexen-1-ol boils at 158-160°C [1], while the structural isomer 1-octen-3-ol has a significantly higher boiling point of 174-175°C [2]. This specific boiling point is a direct consequence of its unique molecular structure, including the position of the double bond and the hydroxyl group, which influence intermolecular hydrogen bonding and van der Waals forces.

Purification Distillation Volatility

Verified Commercial Purity and Isomeric Composition

2-Hepten-4-ol is commercially available with a defined purity and isomeric composition, specifically as a mixture of (E) and (Z) isomers with a purity of 98% . This is a key differentiator from research-grade chemicals where isomer identity or purity may be unspecified or lower. For example, while (2E)-2-hepten-4-ol is a defined stereoisomer, the commonly supplied product is the isomeric mixture, which may behave differently in stereospecific reactions or chiral chromatography [1]. The explicit specification of isomeric content (e.g., (E)+(Z), 98%) provides a clear quality benchmark for procurement.

Purity Quality Control Isomeric Composition

Calculated Pharmacokinetic Properties for In Silico Screening

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for 2-Hepten-4-ol show a high probability of blood-brain barrier (BBB) penetration (1.0000 or 100%) and moderate Caco-2 permeability (0.8389 or 83.89%) [1]. These values can be contrasted with those of other small alcohols or chemical probes in a screening library. While direct comparative data for structural analogs is lacking, these specific quantitative predictions provide a unique profile for researchers using virtual screening to prioritize compounds for further biological evaluation.

ADMET In Silico Drug Discovery

Precision Applications for Sourcing 2-Hepten-4-ol (CAS 4798-59-8)


In Silico CNS Drug Discovery Screening

Researchers in CNS drug discovery can utilize 2-Hepten-4-ol as a small, lipophilic building block or a chemical probe for in silico screens. Its predicted 100% probability of blood-brain barrier (BBB) penetration [1] makes it a candidate scaffold for designing molecules intended to reach the central nervous system. Its moderate LogP of 1.7 [2] and predicted Caco-2 permeability of 83.89% [1] suggest favorable absorption and distribution characteristics, which can be leveraged in early-stage hit identification and lead optimization programs.

Chromatographic Method Development and Validation

Analytical chemists can source 2-Hepten-4-ol with its defined purity (98%) and isomeric mixture (E)+(Z) as a reference standard for developing and validating chromatographic methods, such as GC-MS or HPLC. Its specific physicochemical properties, including a LogP of 1.7 [2] and boiling point of 153°C [3], allow it to serve as a distinct marker for method calibration or as a known impurity in related synthetic processes, ensuring accurate identification and quantification in complex mixtures.

Synthetic Building Block in Flavor and Fragrance R&D

In flavor and fragrance research, 2-Hepten-4-ol is a valuable intermediate due to its unique structural features [4]. The presence of an allylic alcohol moiety provides a reactive handle for further derivatization, such as esterification or oxidation, to create novel aroma chemicals. Its commercial availability as a 98% pure (E)+(Z) mixture provides a consistent and well-defined starting material for synthesis, which is crucial for developing reproducible industrial processes and novel flavor compounds.

Physicochemical Property Studies for Structure-Activity Relationships (SAR)

Researchers investigating the relationship between molecular structure and physical properties can use 2-Hepten-4-ol as a model compound to study the effects of unsaturation and hydroxyl group position. Its defined LogP (1.7) [2] and boiling point (153°C) [3] offer clear data points for building or validating computational models. Comparing these properties to those of its saturated or positional isomers helps to isolate the contribution of the allylic alcohol moiety to a molecule's overall lipophilicity and volatility.

Technical Documentation Hub

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